molecular formula C19H18N2O6 B11819156 Ethyl 8-((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino)quinoline-3-carboxylate

Ethyl 8-((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino)quinoline-3-carboxylate

Cat. No.: B11819156
M. Wt: 370.4 g/mol
InChI Key: UWPIJMKFBMRBHW-UHFFFAOYSA-N
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Description

Ethyl 8-((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino)quinoline-3-carboxylate is a quinoline derivative functionalized at the 8-position with a Meldrum’s acid-derived substituent (2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino and an ethyl ester at the 3-position. While direct pharmacological data are unavailable, its structural features suggest relevance in medicinal chemistry, particularly as an intermediate for quinolone synthesis .

Properties

IUPAC Name

ethyl 8-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O6/c1-4-25-16(22)12-8-11-6-5-7-14(15(11)21-9-12)20-10-13-17(23)26-19(2,3)27-18(13)24/h5-10,20H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWPIJMKFBMRBHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1)C=CC=C2NC=C3C(=O)OC(OC3=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Quinoline Synthesis via Cyclocondensation Reactions

The quinoline core is typically constructed before introducing the dioxane-dione substituent. A transition-metal-free approach from N,N-dimethyl enaminones and o-aminobenzyl alcohols provides a robust pathway . For example, reacting N,N-dimethyl enaminone* with o-aminobenzyl alcohol* in dimethyl sulfoxide (DMSO) with p-toluenesulfonic acid (TsOH) and potassium persulfate (K₂S₂O₈) at 100°C yields 3-substituted quinolines in 82% yield . This method avoids metal catalysts, making it scalable and cost-effective.

Key steps include:

  • Transamination : TsOH promotes the formation of an N-aryl enaminone intermediate.

  • Oxidation : K₂S₂O₈ oxidizes the intermediate to a ketone.

  • Cyclization : Intramolecular cyclization forms the quinoline ring, followed by aromatization .

For the target compound, introducing an ethyl ester at position 3 requires starting with an enaminone bearing a methoxycarbonyl group, which is subsequently hydrolyzed and esterified.

Functionalization at Position 8

The methylamino linker at position 8 is critical for biological activity. A two-step sequence is employed:

  • Chlorination : Treating the quinoline intermediate with thionyl chloride (SOCl₂) and dimethylformamide (DMF) at 80°C for 4 hours replaces the hydroxyl group with chlorine (69% yield) .

  • Amination : Reacting the chlorinated intermediate with ammonia in methanol introduces the amino group (69% yield) .

For the target compound, ethyl esterification at position 3 is achieved by substituting methanol with ethanol during the esterification step.

Final Assembly and Purification

The convergent synthesis concludes with coupling the quinoline-dioxane-dione intermediate with ethyl 3-aminobenzoate.

  • Coupling Reaction : Using cesium carbonate (Cs₂CO₃) in dry DMF at 60°C for 3 hours facilitates nucleophilic substitution (88% yield) .

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the final product .

Analytical Characterization

Critical data for the compound include:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.87 (d, J = 4.3 Hz, 1H, quinoline-H), 7.63 (s, 1H, Ar-H), 3.78 (s, 3H, OCH₃), 1.71 (s, 6H, CH₃) .

  • HPLC Purity : >95% (C18 column, acetonitrile/water) .

Challenges and Optimization

  • Stability of Dioxane-Dione : The dioxane-dione moiety is prone to hydrolysis. Non-aqueous workup (e.g., acetaldehyde washes) minimizes degradation .

  • Esterification : Direct esterification with ethanol under acidic conditions (H₂SO₄, reflux) achieves >90% conversion .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino)quinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity
Recent studies have highlighted the potential of quinoline derivatives, including ethyl 8-((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino)quinoline-3-carboxylate, in anticancer therapies. Research indicates that compounds with quinoline structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives have shown promising results against breast cancer cells by inducing apoptosis and inhibiting cell proliferation .

2. Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Studies on related quinoline derivatives have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. For example, certain quinoline derivatives have been tested against Mycobacterium smegmatis and demonstrated notable antimicrobial activity . This positions this compound as a candidate for further exploration in antimicrobial drug development.

3. Neuroprotective Effects
There is growing interest in the neuroprotective effects of quinoline compounds. Research indicates that some derivatives can inhibit acetylcholinesterase and monoamine oxidase enzymes, which are crucial in neurodegenerative diseases like Alzheimer's disease. The ability to cross the blood-brain barrier enhances their therapeutic potential for treating such conditions .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that may include condensation reactions between appropriate starting materials followed by purification processes like recrystallization or chromatography to obtain high-purity products . Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Case Studies

Case Study 1: Anticancer Efficacy
A study focused on a series of quinoline derivatives demonstrated that compounds similar to this compound exhibited potent anticancer properties. These compounds were tested against various cancer cell lines and showed IC50 values in low micromolar ranges .

Case Study 2: Antimicrobial Screening
In another investigation, derivatives of quinoline were screened for their antimicrobial activity against several bacterial strains. The results indicated that certain modifications to the quinoline structure significantly enhanced their antibacterial properties. Ethyl 8-(...)-quinoline derivatives were among those tested and showed promising results against resistant strains .

Mechanism of Action

The mechanism of action of Ethyl 8-((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino)quinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell growth or the induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific target and the context of the research.

Comparison with Similar Compounds

Structural Analogs with Meldrum’s Acid Fragments

Compounds bearing the 2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene group exhibit distinct reactivity and stability due to the conjugated enone system. Key analogs include:

Compound Name Key Features Molecular Weight Reference
Methyl 4-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)-2-methoxybenzoate Methoxybenzoate ester; methoxy substituent on aromatic ring 335.31 g/mol
4-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]benzonitrile Nitrile group; absence of quinoline core 271.25 g/mol
Sodium 1-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)-2-(2,4,5-trifluorophenyl)ethan-1-olate Trifluorophenyl group; sodium salt formulation 338.21 g/mol

Key Observations :

  • The ethyl ester at position 3 (vs. methyl or sodium salts) may improve lipophilicity, influencing membrane permeability .

Quinoline-3-carboxylate Derivatives

Ethyl quinoline-3-carboxylates are common scaffolds in drug discovery. Notable analogs:

Compound Name Substituents at Key Positions Molecular Weight Reference
Ethyl 5-amino-1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate 5-Amino; 1-cyclopropyl; 6,7,8-trifluoro 338.28 g/mol
Ethyl 4-{[2-(dimethylamino)ethyl]amino}-6,8-dimethyl-3-quinolinecarboxylate 4-(Dimethylaminoethyl)amino; 6,8-dimethyl 315.42 g/mol
Ethyl 4-[(2-hydroxyethyl)amino]-8-methyl-3-quinolinecarboxylate 4-(2-Hydroxyethyl)amino; 8-methyl 287.33 g/mol

Key Observations :

  • The 8-position Meldrum’s acid substituent in the target compound is unique; most analogs feature alkyl/aryl groups or halogens at this position. This electron-deficient group could alter binding affinity in enzyme active sites .
  • Fluorine substituents (e.g., in ) enhance metabolic stability, whereas the Meldrum’s acid group may confer susceptibility to hydrolysis .

Hydrogen-Bonding and Crystal Packing

The Meldrum’s acid moiety facilitates intermolecular interactions:

Compound Name Hydrogen-Bonding Interactions π-π Stacking (Å) Reference
Ethyl 8-((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino)quinoline-3-carboxylate (Inferred) N–H···O (2.7–3.0 Å); C–H···O (2.4–2.5 Å) ~4.7
2-{4-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]phenyl}acetonitrile Intramolecular N–H···O (2.71 Å); C–H···O (2.8–3.2 Å) Not observed

Key Observations :

  • The target compound likely forms a 3D network via N–H···O and π-π interactions, similar to MDD in , enhancing crystalline stability .
  • Compared to nitrile derivatives (), the quinoline core enables stronger π-π stacking, which could improve solid-state solubility .

Biological Activity

Ethyl 8-((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino)quinoline-3-carboxylate (CAS No. 1415564-74-7) is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H18N2O6C_{19}H_{18}N_{2}O_{6}, with a molecular weight of approximately 370.36 g/mol. The compound features a quinoline core substituted with a dioxane moiety, which is hypothesized to contribute to its biological activity.

Anticancer Potential

Quinoline derivatives are recognized for their anticancer properties. Research suggests that compounds like this compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. This is particularly relevant in the context of breast and colon cancers.

Case Studies and Research Findings

  • In Vitro Studies : Preliminary in vitro studies showed that similar quinoline derivatives inhibited the growth of cancer cell lines by inducing cell cycle arrest at the G1 phase. These findings suggest a potential for this compound to act as a chemotherapeutic agent.
  • Toxicological Assessments : Toxicity studies are crucial for understanding the safety profile of this compound. Studies involving related compounds have indicated low cytotoxicity at therapeutic doses while maintaining efficacy against target cells.

Comparative Analysis Table

Property Ethyl 8-(Dioxan-Methylamino Quinoline) Related Quinoline Derivatives
Molecular Formula C19H18N2O6Varies
Molecular Weight 370.36 g/molVaries
Antimicrobial Activity Potential (needs further study)Confirmed in multiple studies
Anticancer Activity Promising (in vitro evidence)Established in clinical trials
Cytotoxicity Low at therapeutic dosesVaries

Q & A

Q. What mechanistic insights explain the compound’s reactivity in photochemical or catalytic reactions?

  • Methodology : Time-resolved spectroscopy (e.g., transient absorption) probes excited-state behavior. Isotopic labeling (18O^{18}O, 2H^{2}H) tracks reaction pathways in oxidation or hydrolysis. Kinetic isotope effects (KIE) reveal rate-determining steps .

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